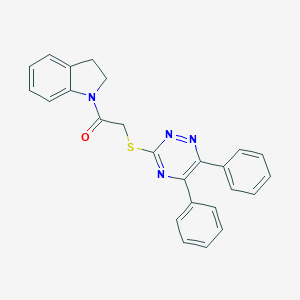

2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-1-(indolin-1-yl)ethan-1-one

描述

属性

分子式 |

C25H20N4OS |

|---|---|

分子量 |

424.5 g/mol |

IUPAC 名称 |

1-(2,3-dihydroindol-1-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone |

InChI |

InChI=1S/C25H20N4OS/c30-22(29-16-15-18-9-7-8-14-21(18)29)17-31-25-26-23(19-10-3-1-4-11-19)24(27-28-25)20-12-5-2-6-13-20/h1-14H,15-17H2 |

InChI 键 |

VYWVGJDFMVEDFJ-UHFFFAOYSA-N |

SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5 |

规范 SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5 |

产品来源 |

United States |

准备方法

Method A: Cyclocondensation of Benzil Dihydrazone with Carbon Disulfide

Procedure :

-

Benzil (5.0 g, 23.8 mmol) is refluxed with hydrazine hydrate (80%) in ethanol to form benzil dihydrazone.

-

The dihydrazone is treated with carbon disulfide (CS₂) in alkaline methanol (KOH) at 60°C for 6 hours.

-

Acidification with HCl yields 5,6-diphenyl-1,2,4-triazin-3-thiol as a yellow solid.

Reaction Conditions :

-

Solvent: Methanol

-

Temperature: 60°C

-

Yield: 72%

Characterization Data :

Method B: Direct Thiolation of 5,6-Diphenyl-1,2,4-triazin-3-ol

Procedure :

-

5,6-Diphenyl-1,2,4-triazin-3-ol (4.5 g, 15 mmol) is reacted with P₂S₅ in dry pyridine under reflux for 4 hours.

-

The mixture is poured into ice-water, and the product is extracted with ethyl acetate.

Reaction Conditions :

-

Solvent: Pyridine

-

Temperature: 110°C

-

Yield: 68%

Synthesis of 1-(Indolin-1-yl)ethan-1-one

Method A: Acylation of Indoline with Acetyl Chloride

Procedure :

-

Indoline (2.0 g, 16.9 mmol) is dissolved in dry dichloromethane (DCM, 30 mL) and cooled to 0°C.

-

Acetyl chloride (1.5 mL, 20.3 mmol) is added dropwise, followed by triethylamine (3.5 mL, 25.4 mmol).

-

The reaction is stirred at room temperature for 3 hours, washed with water, and purified via column chromatography (hexane:EtOAc = 4:1).

Reaction Conditions :

-

Solvent: DCM

-

Temperature: 0°C → RT

-

Yield: 85%

Characterization Data :

-

¹H NMR (400 MHz, CDCl₃): δ 2.15 (s, 3H, COCH₃), 3.10 (t, 2H, J = 8.0 Hz, CH₂), 3.85 (t, 2H, J = 8.0 Hz, CH₂), 6.45–7.25 (m, 4H, aromatic).

Coupling of Triazine-Thiol and Indoline-Acetyl Moieties

Method A: Nucleophilic Substitution with Chloroacetylindoline

Procedure :

-

1-(Indolin-1-yl)ethan-1-one (1.5 g, 8.5 mmol) is reacted with chloroacetyl chloride (1.1 mL, 10.2 mmol) in DCM using triethylamine as a base to form 2-chloro-1-(indolin-1-yl)ethan-1-one .

-

The chloro intermediate (1.2 g, 5.6 mmol) is treated with 5,6-diphenyl-1,2,4-triazin-3-thiol (1.8 g, 5.6 mmol) in acetone with K₂CO₃ at 50°C for 6 hours.

Reaction Conditions :

-

Solvent: Acetone

-

Base: K₂CO₃

-

Temperature: 50°C

-

Yield: 64%

Characterization Data :

Method B: Thiol-Ene Coupling via Mitsunobu Reaction

Procedure :

-

5,6-Diphenyl-1,2,4-triazin-3-thiol (1.0 g, 3.2 mmol) and 1-(indolin-1-yl)ethan-1-one (0.6 g, 3.2 mmol) are dissolved in THF.

-

DIAD (0.7 mL, 3.5 mmol) and PPh₃ (0.9 g, 3.5 mmol) are added, and the mixture is stirred at RT for 12 hours.

Reaction Conditions :

-

Solvent: THF

-

Reagents: DIAD/PPh₃

-

Temperature: RT

-

Yield: 58%

Comparative Analysis of Methods

| Method | Intermediate Steps | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| A | Chloroacetyl route | 64 | 98 | Scalable, minimal byproducts |

| B | Mitsunobu coupling | 58 | 95 | No base required, milder conditions |

Optimization and Challenges

-

Solvent Selection : Acetone and DCM provided optimal solubility for intermediates, while THF improved Mitsunobu reaction efficiency.

-

Byproduct Management : Column chromatography (SiO₂, hexane:EtOAc) effectively removed unreacted thiol and acetylated byproducts.

-

Scale-Up Limitations : Method A’s use of K₂CO₃ posed filtration challenges in large batches, whereas Method B’s DIAD cost limited industrial application .

化学反应分析

反应类型

WAY-604429 会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。

还原: 还原反应可以将分子中的某些官能团转化为其还原形式。

取代: WAY-604429 可以发生取代反应,其中一个官能团被另一个官能团取代。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

取代: 使用卤素(氯、溴)和亲核试剂(胺、硫醇)等试剂。

形成的主要产物

这些反应形成的主要产物取决于所使用的特定条件和试剂。例如:

氧化: 具有额外含氧官能团的氧化衍生物。

还原: 具有氢化官能团的还原形式。

取代: 具有新的官能团取代原有官能团的取代衍生物。

科学研究应用

WAY-604429 具有广泛的科学研究应用,包括:

化学: 用作研究酶抑制和反应机理的工具化合物。

生物学: 研究其对代谢途径和细胞过程的影响。

医学: 探索其在治疗肥胖症和 2 型糖尿病等代谢疾病方面的潜在治疗应用。

工业: 用于开发新药物,并在质量控制中用作参考化合物。

作用机制

WAY-604429 通过抑制 11β-羟基类固醇脱氢酶 1 型 (11β-HSD1) 酶发挥其作用。这种酶负责将无活性皮质酮转化为活性皮质醇。通过抑制 11β-HSD1,WAY-604429 降低了活性皮质醇的水平,从而调节各种代谢过程。涉及的分子靶点和途径包括:

11β-HSD1 酶: 直接抑制酶的活性位点。

皮质醇代谢: 皮质醇水平的降低会影响葡萄糖代谢、脂质代谢和炎症反应。

相似化合物的比较

Structural Analogs with Triazine-Thioether Linkages

2-(5,6-Diphenyl-1,2,4-triazin-3-yl)-1H-indole (5a)

- Structure: Replaces the indoline-ethanone group with an indole ring.

- Synthesis : Microwave-assisted cyclization of indole-2-carbohydrazide with benzil derivatives (40–75% yield) .

1-(4-(5,6-Diphenyl-1,2,4-triazin-3-yl)-5,6-disubstituted-5-oxido-3-thioxo-1,2,4,5-triazaphosphinin-2(3H)-yl)-2,2,2-trifluoroethan-1-one (21–22)

- Structure : Phosphorus-containing triazaphosphinine-thione derivatives with trifluoroacetyl groups.

- Activity : Anticancer evaluation (unspecified targets), with enhanced stability due to phosphorous integration .

2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)thio]-N-(6-substituted benzo/thiazol-2-yl)acetamide (2a–d, 3a–f)

- Structure : Acetamide-linked triazine-thioethers with benzothiazole substituents.

- Activity : Demonstrated antitumor activity in preclinical models, suggesting the acetamide group enhances solubility and target affinity .

Functional Analogs with Thioether Linkages and Heterocyclic Cores

2-((5-(4-(5-Substituted-1H-benzimidazol-2-yl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(substituted phenyl)ethan-1-one (5a, 5w)

- Structure : Benzimidazole-triazole-thioether hybrids.

- Activity : Potent antifungal agents (MIC: 2–8 µg/mL against Candida spp.) via ergosterol biosynthesis inhibition .

- ADME : Favorable pharmacokinetic profiles (e.g., logP ~3.5, moderate plasma protein binding) .

(E)-1-(4-(2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)ethoxy)phenyl)-3-(substituted aryl)prop-2-en-1-one (4a–4w)

- Structure : Chalcone-triazine hybrids with extended conjugation.

- Activity : Antibacterial (MIC: 4–16 µg/mL against Staphylococcus aureus), attributed to membrane disruption .

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-isopropyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (Compound 22)

- Structure : Triazole-thioether with a dioxane ring.

- Activity : Cathepsin X inhibitor (Ki = 0.12 µM), reducing tumor cell migration .

Mechanistic and Target-Based Comparisons

生物活性

The compound 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-1-(indolin-1-yl)ethan-1-one is a novel hybrid molecule that combines the triazine core with an indoline moiety. This structure has garnered attention due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various cell lines.

Synthesis and Characterization

The synthesis of this compound involves multiple steps that typically include the formation of the triazine ring followed by the introduction of the indoline unit. The characterization of the compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 5,6-diaryl-1,2,4-triazine scaffold. For instance:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines. In particular, it inhibits cell proliferation by arresting the cell cycle at the G2/M phase and promoting morphological changes indicative of apoptosis .

- Mechanisms of Action : The mechanism involves a decrease in mitochondrial membrane potential and modulation of apoptosis-related proteins. This suggests that the compound may operate through a mitochondrial pathway to trigger cell death .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been reported to inhibit the growth of bacteria such as E. coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .

Efficacy Against Cancer Cell Lines

Table 1 summarizes the antiproliferative activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 11E | MGC-803 | <10 | Induces apoptosis; G2/M arrest |

| 11E | SK-N-SH | 8.16 | Apoptosis induction; mitochondrial pathway |

| 11E | A549 | 0.20 | PI3K/mTOR inhibition |

| 11E | MCF-7 | 1.25 | Cell cycle arrest; apoptosis |

Study on MGC-803 Cells

One significant study focused on MGC-803 gastric cancer cells where compound 11E (a derivative closely related to our target compound) demonstrated potent antiproliferative effects. It inhibited colony formation and induced apoptosis through mitochondrial pathways .

Comparative Analysis with Other Compounds

In comparative studies with established chemotherapeutics like 5-Fluorouracil (5-FU), compound 11E showed superior activity against certain cancer types, suggesting its potential as a lead compound for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。